molecular formula C11H13FO4 B13365728 Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate CAS No. 1151564-10-1

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate

Cat. No.: B13365728
CAS No.: 1151564-10-1
M. Wt: 228.22 g/mol
InChI Key: UFOJVKDQQSPGAC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate is a fluorinated and methoxylated α-hydroxyester derivative of high interest in medicinal chemistry and organic synthesis. This compound serves as a versatile synthetic intermediate, particularly in the construction of complex biaryl derivatives investigated as potent inhibitors of protein-protein interactions, such as those within the YAP/TAZ-TED pathway, a target of significant interest in oncology research . The structure, featuring a hydroxyacetate backbone, is analogous to reagents used in oxidative cross-coupling methodologies for the synthesis of α-carbonyl N,O-acetals, which are privileged scaffolds found in numerous biologically active molecules and natural products . The strategic incorporation of fluorine and methoxy substituents on the aromatic ring can fine-tune the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery programs. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1151564-10-1

Molecular Formula

C11H13FO4

Molecular Weight

228.22 g/mol

IUPAC Name

ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C11H13FO4/c1-3-16-11(14)10(13)7-5-4-6-8(15-2)9(7)12/h4-6,10,13H,3H2,1-2H3

InChI Key

UFOJVKDQQSPGAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C(=CC=C1)OC)F)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate

Synthetic Route Overview

The synthesis generally involves:

  • Formation of a key intermediate 2-bromo-2-(2-fluoro-3-methoxyphenyl) ethyl acetate
  • Subsequent transformation to the target hydroxyacetate compound

The synthetic strategy typically employs organolithium reagents for lithiation, followed by nucleophilic substitution with ethyl chloroacetate, and further functional group modifications.

Stepwise Synthesis Procedure

Step 1: Preparation of the Intermediate (VI Compound)
  • Starting Material: 2-fluoro-3-methoxyphenyl derivative (Formula II compound)
  • Reagents: n-Butyllithium (n-BuLi), Tetramethylethylenediamine (TMEDA), Ethyl chloroacetate
  • Solvent: Diethyl ether
  • Conditions:
    • Cooling to -78 °C during lithiation
    • Dropwise addition of the Formula II compound solution to the n-BuLi/TMEDA mixture
    • Gradual warming to around -45 to -55 °C with stirring
    • Final cooling back to -78 °C before adding ethyl chloroacetate dropwise
    • Reaction mixture warmed to room temperature for completion

This step yields the VI compound, an ethyl 2-(2-fluoro-3-methoxyphenyl)acetate derivative, which is a crucial precursor in the synthesis.

Step 2: Bromination to Form Bromo Derivative
  • Reagents: Brominating agent (e.g., N-bromosuccinimide or similar), Initiator (0.1-0.15 equivalents)
  • Solvent: Carbon tetrachloride (CCl4)
  • Conditions:
    • Reflux for 4.5 to 5.5 hours under stirring
    • Cooling and solvent removal under reduced pressure
    • Purification by column chromatography

This step introduces a bromine atom at the alpha position to the ester, forming 2-bromo-2-(2-fluoro-3-methoxyphenyl) ethyl acetate.

Step 3: Conversion to this compound
  • The bromo intermediate undergoes nucleophilic substitution or hydrolysis to introduce the hydroxy group at the alpha position, yielding the target compound.

Detailed Reaction Conditions and Variations

Step Reagents & Equivalents Solvent Temperature (°C) Time Notes
1 Formula II compound (1 equiv), n-BuLi (1.1-1.4 equiv), TMEDA (1.1-1.4 equiv), Ethyl chloroacetate (1-1.4 equiv) Diethyl ether -85 to -45 0.5 to 1.5 h Dropwise addition, gradual warming
2 Brominating agent (1.2-1.4 equiv), Initiator (0.1-0.15 equiv) Carbon tetrachloride Reflux (~77) 4.5 to 5.5 h Reflux with stirring, column chromatography purification
3 Hydrolysis or nucleophilic substitution reagents Varies Room temperature Variable Final purification to obtain product

Analytical Data and Characterization

  • Mass Spectrometry: The bromo intermediate shows a molecular ion peak at m/z 291.0035, consistent with C11H13BrFO3.
  • NMR Spectroscopy: Characteristic signals for aromatic protons, methoxy group, and hydroxyacetate moiety confirm structure.
  • Purity: Achieved by flash chromatography with ethyl acetate/hexanes gradients (2%-5% to 20%-50%).

Comparative Analysis of Preparation Methods

Parameter Method from Patent CN109704961A (2019) Knoevenagel Condensation (Related Fluoro-methoxy Compounds) Diazo Compound Route (General Hydroxyacetates)
Starting Material 2-fluoro-3-methoxyphenyl derivative (Formula II) Ring-substituted benzaldehydes Ketones with ethyl diazoacetate
Key Reagents n-BuLi, TMEDA, ethyl chloroacetate, brominating agent Piperidine catalyst, isobutyl cyanoacetate LDA, ethyl diazoacetate, POCl3
Reaction Conditions Low temperature (-85 to -45 °C), reflux for bromination Room temperature, base catalysis Low temperature (-78 °C) to room temperature
Yield Range Not explicitly stated, but high purity intermediates Moderate to high yields (45%-83%) for related compounds High yields (80%-99%) for triazine derivatives
Applicability Targeted for alpha-bromo and hydroxyacetate derivatives Suitable for acrylate derivatives with fluoro-methoxy rings Useful for diverse hydroxyacetate analogues

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetic acid.

    Reduction: 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The ester group can undergo hydrolysis to release the active acid form, which may interact with biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The target compound’s 2-F/3-OCH₃ substitution creates a unique electronic environment, balancing electron withdrawal (F) and donation (OCH₃). This contrasts with purely halogenated analogs (e.g., 4-Cl/3-F in ), which are more electrophilic.
  • Steric Effects : Bulkier substituents (e.g., 4-Br in ) reduce reaction rates in sterically sensitive processes like asymmetric reductions.

Enantioselectivity and Catalytic Performance

Compound Reaction Type Enantiomeric Excess (ee) Chiral HPLC Column Application
Ethyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate Asymmetric reduction 76% ee Not specified NADH model for Fe³+ sensing
Ethyl 2-(5-ethyl-1H-pyrrol-2-yl)-2-hydroxyacetate (40cg) Friedel-Crafts reaction 92% ee Chiralpak AS-H High enantiopurity in synthetic intermediates
Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate (40cj) Friedel-Crafts reaction 93% ee Chiralpak AD-H Demonstrated superior ee with AD-H column

Key Observations :

  • Chiral HPLC columns (e.g., AS-H vs. AD-H) significantly impact ee measurements, suggesting method-dependent variability .

Key Observations :

  • Hydroxyacetate esters are commonly synthesized via esterification or hydroxylation followed by chiral resolution .
  • Yields for similar compounds range from 54–81% , depending on protecting groups and catalysts.

Key Observations :

  • Brominated analogs (e.g., ) exhibit higher toxicity (H302: harmful if swallowed).
  • Fluorinated compounds like the target may require cold storage to prevent decomposition.

Biological Activity

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring, which may enhance its pharmacological properties. The presence of the methoxy group and the hydroxyacetate moiety contributes to its solubility and reactivity, making it a candidate for various biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could contribute to its therapeutic effects.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Activity Description Reference
AnticancerExhibits cytotoxic effects on multiple cancer cell lines.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo.
AntioxidantScavenges free radicals and reduces oxidative stress.

Case Studies

  • Anticancer Activity :
    A study investigated the effects of this compound on breast cancer cells. The compound demonstrated significant cytotoxicity, with an IC50 value indicating potent activity against MCF-7 cell lines. The study concluded that the compound could be further developed as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects :
    In another study focusing on inflammatory diseases, this compound was administered to animal models exhibiting signs of inflammation. The results showed a marked reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

Research Findings

Research findings indicate that this compound has a favorable safety profile with minimal toxicity observed at therapeutic doses. Further investigations into its pharmacokinetics and bioavailability are ongoing to optimize its use in clinical settings.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the esterification step in the synthesis of ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate?

  • Methodological Answer : The esterification of intermediates (e.g., hydroxyacetic acid derivatives) requires precise control of reaction conditions. Acid catalysts like HCl (common in similar syntheses) and solvent polarity significantly influence yields. For example, ethanol as a solvent facilitates ester formation via nucleophilic acyl substitution, while elevated temperatures (40–60°C) accelerate the reaction . Monitoring by TLC or HPLC is critical to avoid over-esterification or hydrolysis. Post-reaction purification via column chromatography (e.g., using PE:EtOAc gradients) ensures high purity .

Q. How can spectroscopic methods (NMR, IR) differentiate structural isomers or confirm regioselectivity in fluorinated aryl acetates?

  • Methodological Answer :

  • ¹³C NMR : The fluorine atom at the 2-position of the phenyl ring induces deshielding (~160–165 ppm for C-F coupling) and splits adjacent carbons (C-1 and C-3) due to ³J coupling (~10–15 Hz) .
  • ¹H NMR : Methoxy (-OCH₃) protons resonate as a singlet at ~3.8 ppm, while the hydroxy (-OH) proton appears as a broad peak (~5 ppm) in non-deuterated solvents.
  • IR : A strong carbonyl stretch (C=O, ~1740 cm⁻¹) and hydroxyl absorption (~3400 cm⁻¹) confirm ester and alcohol functionalities .

Q. What purification strategies are effective for isolating this compound from byproducts like diastereomers or unreacted precursors?

  • Methodological Answer : Silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate 4:1 → 1:1) resolves polar byproducts. For diastereomers, chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with heptane/ethanol mobile phases achieves baseline separation. Recrystallization in toluene or dichloromethane/hexane mixtures improves crystalline purity .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence the compound’s reactivity in nucleophilic acyl substitution or ring functionalization?

  • Methodological Answer :

  • Fluorine (strong electron-withdrawing): Activates the phenyl ring toward electrophilic substitution at the 4-position (para to F). Stabilizes adjacent carbocations in SN1-like mechanisms, enhancing ester hydrolysis under acidic conditions .
  • Methoxy (electron-donating): Directs electrophiles to the 5-position (ortho to OCH₃) in aromatic substitution. Steric hindrance at the 3-methoxy position may slow down nucleophilic attack on the ester carbonyl .
    • Experimental Design : Competitive kinetic studies (e.g., Hammett plots) comparing reaction rates of fluorinated vs. non-fluorinated analogs under controlled pH/temperature .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, particularly its interaction with enzymes like cyclooxygenase (COX) or cytochrome P450?

  • Methodological Answer :

  • COX Inhibition : Use colorimetric assays (e.g., COX Fluorescent Inhibitor Screening Kit) with IC₅₀ determination via dose-response curves. Fluorine’s electronegativity may enhance binding to COX-2’s hydrophobic pocket .
  • CYP450 Metabolism : Incubate with human liver microsomes and monitor metabolite formation via LC-MS. The 2-fluoro group may reduce oxidative dealkylation compared to non-fluorinated analogs .

Q. How can computational modeling (DFT, MD) predict the compound’s stability, tautomerism, or binding modes with biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess keto-enol tautomerism. The hydroxyacetate moiety likely stabilizes the keto form due to intramolecular H-bonding .
  • Molecular Docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 5KIR) to evaluate binding affinity. Fluorine’s van der Waals interactions with Val523 and Leu352 residues may enhance binding .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar esterifications: How to reconcile solvent/catalyst effects?

  • Analysis : reports 81% yield using PPTS in CH₂Cl₂, while notes 58% with TsOH in toluene. The higher polarity of CH₂Cl₂ improves protonation of the hydroxyl group, accelerating esterification. PPTS (mild acid) reduces side reactions vs. TsOH, which may promote hydrolysis at higher temps .

Q. Conflicting bioactivity data for fluorinated aryl acetates: Are these due to assay variability or structural nuances?

  • Resolution : Compare IC₅₀ values across standardized assays (e.g., identical cell lines, ATP-based viability tests). Structural analogs with 3-methoxy substitution (vs. 4-methoxy) show reduced COX-2 affinity due to steric clashes, highlighting substituent position as critical .

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